molecular formula C15H11F3O3 B13959470 2-((3-(Trifluoromethyl)phenoxy)methyl)benzoic acid

2-((3-(Trifluoromethyl)phenoxy)methyl)benzoic acid

Cat. No.: B13959470
M. Wt: 296.24 g/mol
InChI Key: XWJOCDPBPMVTTG-UHFFFAOYSA-N
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Description

2-((3-(Trifluoromethyl)phenoxy)methyl)benzoic acid is an organic compound with the molecular formula C15H11F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenoxy moiety, which is further linked to a benzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Trifluoromethyl)phenoxy)methyl)benzoic acid typically involves the etherification of 3-(trifluoromethyl)phenol with a suitable benzoic acid derivative. One common method includes the use of a crown-ether phase transfer catalyst in a dimethylsulfoxide/toluene mixed solvent. The reaction is carried out at temperatures ranging from 130°C to 175°C, followed by acidification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure efficient and scalable synthesis. For example, continuous flow nitration techniques can be employed to introduce the trifluoromethyl group, followed by subsequent reactions to form the final product .

Chemical Reactions Analysis

Types of Reactions

2-((3-(Trifluoromethyl)phenoxy)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Mechanism of Action

The mechanism of action of 2-((3-(Trifluoromethyl)phenoxy)methyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-(Trifluoromethyl)phenoxy)methyl)benzoic acid is unique due to the presence of both the trifluoromethyl and phenoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials.

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenoxy]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c16-15(17,18)11-5-3-6-12(8-11)21-9-10-4-1-2-7-13(10)14(19)20/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJOCDPBPMVTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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